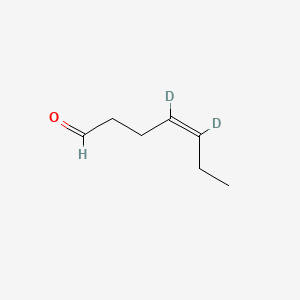

cis-4-Heptenal-D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

114.18 g/mol |

IUPAC Name |

(Z)-4,5-dideuteriohept-4-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D |

InChI Key |

VVGOCOMZRGWHPI-KKLCAENNSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCC=O)/CC |

Canonical SMILES |

CCC=CCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of cis-4-Heptenal-D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for cis-4-Heptenal-D2, a deuterated analog of the naturally occurring aldehyde. The synthesis is designed to be stereoselective, yielding the cis (Z) isomer with high isotopic purity. This document details the synthetic strategy, experimental protocols, and relevant quantitative data to aid researchers in the preparation of this compound for various applications, including metabolic studies and as an internal standard in mass spectrometry-based assays.

Synthetic Strategy

The synthesis of this compound, specifically (Z)-4,5-dideuteriohept-4-enal, is achieved through a three-step sequence starting from commercially available precursors. The key steps are:

-

Alkynylation: Formation of a carbon-carbon bond to construct the seven-carbon backbone of the target molecule as 4-heptyn-1-ol.

-

Stereoselective Deuteration: Introduction of two deuterium atoms across the alkyne group with cis stereochemistry using a poisoned catalyst.

-

Oxidation: Conversion of the resulting deuterated alcohol to the final aldehyde product.

This strategy is advantageous as it allows for the precise and stereocontrolled introduction of deuterium at the vinylic positions.

Experimental Workflow

The overall synthetic workflow is depicted below. Each step is elaborated upon in the subsequent sections.

An In-depth Technical Guide to the Chemical Properties of cis-4-Heptenal-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of cis-4-Heptenal-D2, a deuterated analog of the volatile organic compound cis-4-Heptenal. This document is intended to be a valuable resource for researchers utilizing this compound as an internal standard in quantitative analytical methods, as well as for those investigating the broader roles of lipid peroxidation products in biological systems.

Chemical and Physical Properties

This compound is primarily employed as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its use allows for the accurate quantification of the non-deuterated analyte, cis-4-Heptenal, by correcting for variations during sample preparation and analysis.[2][3] The physical properties of this compound are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of two deuterium atoms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1335436-36-6 | [4][5] |

| Molecular Formula | C₇H₁₀D₂O | |

| Molecular Weight | 114.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~151.6 ± 9.0 °C | |

| Density | ~0.8 ± 0.1 g/cm³ | |

| Flash Point | ~35.2 ± 7.8 °C | |

| Solubility | Soluble in most organic solvents such as methanol, ethanol, acetonitrile, and hexane. |

Spectroscopic Data (Predicted)

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M+) at an m/z of 114, which is two mass units higher than the non-deuterated cis-4-Heptenal (m/z 112). The fragmentation pattern is anticipated to be similar to the non-deuterated compound, with key fragments showing a +2 Da shift if they retain the deuterated vinyl group.

Table 2: Predicted Mass Spectrometry Data for this compound

| Feature | Expected Observation |

| Molecular Ion (M+) | m/z 114 |

| Key Fragmentation Pathways | Similar to cis-4-Heptenal, with fragments containing the C4=C5 bond shifted by +2 m/z units. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary distinguishing feature in the NMR spectra of this compound compared to its non-deuterated form will be the absence of signals corresponding to the vinylic protons at the C4 and C5 positions in the ¹H NMR spectrum.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.76 | t | 1H | H1 (Aldehyde) |

| ~5.4 (absent) | - | - | H4, H5 (Vinylic) |

| ~2.45 | m | 2H | H2 |

| ~2.30 | m | 2H | H3 |

| ~2.05 | m | 2H | H6 |

| ~0.95 | t | 3H | H7 |

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C4 and C5) are expected to be observed as triplets due to carbon-deuterium coupling and may have a slightly upfield chemical shift compared to the non-deuterated analog.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202.5 | C1 (Aldehyde) |

| ~130 (triplet) | C4, C5 (Vinylic) |

| ~43.8 | C2 |

| ~26.5 | C3 |

| ~20.7 | C6 |

| ~13.8 | C7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of cis-4-Heptenal, with the notable exception of a C-D stretching vibration appearing at a lower frequency (around 2200-2300 cm⁻¹) than the corresponding C-H stretch.

Table 5: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2870 | C-H stretch (alkyl) |

| ~2720 | C-H stretch (aldehyde) |

| ~2200-2300 | C-D stretch (vinylic) |

| ~1725 | C=O stretch (aldehyde) |

| ~1650 | C=C stretch (cis) |

Experimental Protocols

Synthesis of this compound (Plausible Route)

A plausible synthetic route to this compound involves the Swern oxidation of the corresponding deuterated alcohol, cis-4-hepten-1-ol-d2.

Diagram 1: Synthetic Pathway for this compound

Caption: Plausible synthesis of this compound.

Methodology:

-

Preparation of the Activating Agent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Formation of the Swern Reagent: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel. Stir the resulting mixture for 15 minutes at -78 °C.

-

Addition of the Alcohol: Add a solution of cis-4-hepten-1-ol-d2 (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes.

-

Addition of Base: Add triethylamine (Et₃N) (5.0 eq.) dropwise to the flask. Stir the reaction mixture for an additional 30 minutes at -78 °C.

-

Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Carefully remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Quantification of cis-4-Heptenal using this compound as an Internal Standard

This protocol outlines the general steps for using this compound in a stable isotope dilution assay (SIDA) coupled with GC-MS.

Diagram 2: Experimental Workflow for Quantification

References

- 1. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated cis-4-Heptenal

This document provides a detailed guide for the synthesis of deuterated cis-4-Heptenal, a valuable isotopically labeled compound for research in flavor chemistry, metabolic studies, and as an internal standard in mass spectrometry. Due to the absence of a direct, published protocol for this specific molecule, this guide outlines a robust and logical synthetic pathway based on well-established, high-yielding organic transformations. The proposed synthesis is designed to be accessible to researchers and scientists with a foundational knowledge of organic chemistry.

Overview of the Synthetic Strategy

The proposed synthesis of deuterated cis-4-Heptenal is a multi-step process commencing with a commercially available C7 alkyne precursor. The core of the strategy involves two key transformations:

-

Stereoselective Alkyne Reduction: The creation of the cis (or Z) double bond is achieved through the partial hydrogenation of an internal alkyne using a poisoned catalyst, specifically Lindlar's catalyst. This method is renowned for its high stereoselectivity in forming cis-alkenes.

-

Introduction of the Deuterated Aldehyde: The deuterated formyl group is introduced in the final step of the synthesis via a direct hydrogen-deuterium (H/D) exchange reaction on the non-deuterated aldehyde. This approach is efficient and avoids the complexities of using deuterated reagents earlier in the synthesis.

The overall synthetic workflow is depicted below:

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of cis-4-Hepten-1-ol

This step focuses on the stereoselective reduction of the triple bond in 4-heptyn-1-ol to a cis-double bond.

Reaction Scheme:

A Technical Guide to cis-4-Heptenal-D2: Applications in Analytical Chemistry and Relevance in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-4-Heptenal-D2, a deuterated analog of the volatile aldehyde cis-4-Heptenal. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, covering its chemical properties, analytical applications, and the broader context of its relevance in biological systems.

Core Data Presentation

This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of its non-deuterated counterpart, cis-4-Heptenal. The table below summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 1335436-36-6 | [1][2] |

| Molecular Formula | C₇H₁₀D₂O | [2] |

| Molecular Weight | 114.18 g/mol | [2] |

| Unlabeled CAS Number | 6728-31-0 | [1] |

| Synonyms | (4Z)-4-Heptenal-D2, (Z)-4-Heptenal-D2 |

Experimental Protocols: Quantification of cis-4-Heptenal using this compound as an Internal Standard

The following protocol outlines a typical workflow for the quantification of cis-4-Heptenal in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution with methanol to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization

-

Accurately weigh approximately 1.0 g of the homogenized biological sample into a 15 mL glass vial.

-

Add 50 µL of the 10 µg/mL internal standard spiking solution (this compound) to the sample.

-

Add 1 mL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in methanol. PFBHA is a derivatizing agent that improves the volatility and chromatographic properties of the aldehyde.

-

Vortex the vial for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 60°C for 30 minutes to allow for the derivatization reaction to complete.

Extraction of Derivatives

-

After incubation, allow the vial to cool to room temperature.

-

Add a suitable extraction solvent, such as hexane or isooctane.

-

Vortex vigorously to extract the derivatized analytes into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Carefully transfer the organic layer containing the derivatized analytes to a clean vial for GC-MS analysis.

GC-MS Analysis

-

Inject an aliquot of the extracted sample into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.

-

The mass spectrometer detects and quantifies the derivatized cis-4-Heptenal and this compound based on their specific mass-to-charge ratios.

-

The concentration of cis-4-Heptenal in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantification of cis-4-Heptenal using a deuterated internal standard.

Relevance in Cellular Signaling and Drug Development

While this compound is primarily a tool for analytical chemistry, the biological activity of its non-deuterated counterpart, cis-4-Heptenal, and other structurally related lipid peroxidation products, is of significant interest to researchers in drug development.

cis-4-Heptenal is a product of lipid peroxidation, a process implicated in cellular damage and various disease states. Aldehydes generated from lipid peroxidation, such as the well-studied 4-hydroxy-2-nonenal (4-HNE), are known to be reactive and can modulate cellular signaling pathways. These molecules can form adducts with proteins, altering their function and leading to downstream cellular effects.

The signaling pathways affected by lipid peroxidation products are often those central to cellular stress responses, inflammation, and apoptosis. For instance, these aldehydes have been shown to influence:

-

Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of the inflammatory response.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The master regulator of the antioxidant response.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: A family of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Understanding the role of aldehydes like cis-4-Heptenal in these pathways is crucial for developing therapeutic strategies for diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer. The ability to accurately quantify these reactive aldehydes using tools like this compound is therefore a critical first step in this area of research.

The diagram below provides a simplified overview of how lipid peroxidation products can influence key cellular signaling pathways.

References

An In-depth Technical Guide to the Mass Spectrum of cis-4-Heptenal-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of cis-4-Heptenal-D2. Given the absence of a publicly available spectrum for this specific deuterated isotopologue, this document outlines the predicted fragmentation patterns based on the known spectrum of unlabeled cis-4-Heptenal and established principles of mass spectrometry. A comprehensive, representative experimental protocol for analysis is also provided.

Introduction: Deuterium Labeling in Mass Spectrometry

Deuterium-labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantitative analysis and metabolic studies. The incorporation of deuterium (²H or D), a stable isotope of hydrogen, increases the mass of a molecule by one dalton for each hydrogen atom replaced. This mass shift allows for the differentiation of the labeled compound from its unlabeled counterpart, serving as an ideal internal standard or tracer.

This guide focuses on this compound, a deuterated version of cis-4-Heptenal (C₇H₁₂O), a volatile unsaturated aldehyde found in various food products and associated with lipid peroxidation.[1] For the purpose of this analysis, it is assumed that the deuterium atoms are located on the double bond at the C4 and C5 positions, resulting in the structure (Z)-4,5-dideuteriohept-4-enal.[2] This specific labeling is critical for predicting how the molecule will fragment.

Predicted Electron Ionization (EI) Mass Spectrum

The mass spectrum of unlabeled cis-4-Heptenal (Molecular Weight: 112.17 g/mol ) is characterized by a molecular ion peak and several key fragments.[3][4] The introduction of two deuterium atoms increases the molecular weight to 114.18 g/mol . The predicted mass-to-charge ratios (m/z) for this compound are derived by analyzing the fragmentation of the unlabeled compound and determining whether the resulting ion retains the deuterium labels.

2.1 Key Fragmentation Pathways

Aliphatic and unsaturated aldehydes undergo characteristic fragmentation patterns under Electron Ionization (EI), including alpha-cleavage, beta-cleavage, and McLafferty rearrangements.

-

Molecular Ion [M]⁺•: The molecular ion for this compound is expected at m/z 114.

-

Alpha-Cleavage ([M-1]⁺ and [M-29]⁺): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the aldehydic hydrogen (H•) or the formyl radical (•CHO).

-

Loss of H•: Leads to an [M-1]⁺ peak at m/z 113.

-

Loss of •CHO: Leads to an [M-29]⁺ peak at m/z 85, as the deuterium labels are retained on the alkyl fragment.

-

-

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. For cis-4-Heptenal, this results in the loss of a neutral propene molecule and the formation of an enol radical cation at m/z 70. In the D2-labeled analogue, this fragment would retain the deuterium labels, shifting the peak to m/z 72 . This is a key diagnostic ion.

-

Other Significant Fragments: Cleavages along the alkyl chain produce various hydrocarbon fragments. A prominent peak in the unlabeled spectrum is often seen at m/z 41 (allyl cation, [C₃H₅]⁺). This fragment arises from the cleavage of the chain away from the labeled site and is therefore expected to remain at m/z 41 in the D2 spectrum.

2.2 Data Summary: Predicted vs. Known m/z Values

The following table summarizes the predicted key ions for this compound in comparison to the known significant ions of unlabeled cis-4-Heptenal.

| Ion Description | Fragmentation Pathway | Unlabeled cis-4-Heptenal (m/z) | Predicted this compound (m/z) | Deuterium Retained? |

| Molecular Ion | [M]⁺• | 112 | 114 | Yes |

| Loss of Hydrogen | [M-H]⁺ | 111 | 113 | Yes |

| Loss of Ethyl | [M-C₂H₅]⁺ | 83 | 83 | No |

| Loss of Formyl | [M-CHO]⁺ | 83 | 85 | Yes |

| McLafferty Fragment | [C₃H₂D₂O]⁺• | 70 | 72 | Yes |

| Allyl Cation | [C₃H₅]⁺ | 41 | 41 | No |

Visualization of Predicted Fragmentation

The logical workflow of the key fragmentation pathways for this compound can be visualized to clarify the origins of the diagnostic ions.

Caption: Predicted EI fragmentation pathway for this compound.

Detailed Experimental Protocol: HS-GC-MS

The analysis of volatile aldehydes like this compound is optimally performed using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique minimizes sample preparation and matrix interference. The following protocol is a representative method.

4.1 Instrumentation

-

Gas Chromatograph: Agilent 8860 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Headspace Sampler: Agilent 7697A (or equivalent)

4.2 Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standards: Serially dilute the stock solution to create working standards covering the desired concentration range for calibration.

-

Sample Preparation: Accurately transfer the sample matrix (e.g., plasma, food homogenate, pharmaceutical formulation) into a 20 mL headspace vial. For quantification, spike the sample with a known amount of the working standard solution.

-

Vial Sealing: Immediately seal the vials using PTFE-lined septa and aluminum caps.

4.3 HS-GC-MS Parameters

| Parameter | Setting |

| Headspace Sampler | |

| Oven Temperature | 80°C |

| Loop Temperature | 90°C |

| Transfer Line Temp. | 100°C |

| Vial Equilibration Time | 20 minutes |

| Injection Time | 1 minute |

| Gas Chromatograph | |

| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C (Splitless mode) |

| Oven Program | Initial 50°C, hold 2 min; Ramp at 10°C/min to 250°C, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) |

| SIM Ions (for D2) | 114.1, 85.1, 72.1, 41.1 |

4.4 Data Analysis Quantification is achieved by integrating the peak area of a characteristic ion (e.g., m/z 114 or 72) and comparing it to the calibration curve generated from the working standards. The use of a deuterated standard helps correct for matrix effects and variations in sample preparation and injection.

Conclusion

References

- 1. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TRC-H282212-25MG | LGC Standards [lgcstandards.com]

- 3. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Heptenal, (Z)- [webbook.nist.gov]

Structural Confirmation of cis-4-Heptenal-D2: An In-depth NMR Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of cis-4-Heptenal-D2. The precise elucidation of molecular structure, including stereochemistry, is a critical aspect of chemical research and drug development. NMR spectroscopy stands as a primary analytical technique for providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

This document outlines the expected ¹H and ¹³C NMR spectral data for cis-4-Heptenal and its deuterated analog, this compound. It includes detailed experimental protocols for sample preparation and data acquisition, and presents the anticipated chemical shifts and coupling constants in clearly structured tables. Furthermore, this guide employs Graphviz (DOT language) to visualize key experimental workflows and the logical relationships in spectral interpretation.

Principles of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For the structural confirmation of this compound, both ¹H and ¹³C NMR are indispensable.

-

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The key parameters are:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): The interaction between neighboring, non-equivalent protons leads to the splitting of signals. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number and spatial relationship of the intervening bonds. For alkenes, the vicinal coupling constant (³JHH) across the double bond is particularly diagnostic of stereochemistry. For cis-alkenes, this value typically ranges from 6-12 Hz, while for trans-alkenes, it is larger, generally in the 12-18 Hz range[1][2].

-

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a single peak for each unique carbon atom. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.

-

Deuterium Labeling: The substitution of a proton with a deuterium atom (²H or D) brings about predictable changes in the NMR spectra. In the ¹H NMR spectrum, the signal corresponding to the deuterated position will disappear. In the ¹³C NMR spectrum, the carbon atom bonded to deuterium will exhibit a characteristic triplet splitting due to C-D coupling and will experience a slight upfield shift (isotope effect).

Predicted NMR Data for cis-4-Heptenal and this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for cis-4-Heptenal and this compound. These predictions are based on established chemical shift ranges and coupling constant correlations.

Table 1: Predicted ¹H NMR Data for cis-4-Heptenal

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | ~9.76 | t | ~1.5 | 1H |

| H2 | ~2.42 | dt | ~7.5, 1.5 | 2H |

| H3 | ~2.31 | q | ~7.5 | 2H |

| H4, H5 | ~5.3-5.5 | m | ³Jcis ≈ 10 | 2H |

| H6 | ~2.05 | p | ~7.5 | 2H |

| H7 | ~0.95 | t | ~7.5 | 3H |

Table 2: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | ~9.76 | s | - | 1H |

| H2 | - | - | - | 0H |

| H3 | ~2.31 | t | ~7.5 | 2H |

| H4, H5 | ~5.3-5.5 | m | ³Jcis ≈ 10 | 2H |

| H6 | ~2.05 | p | ~7.5 | 2H |

| H7 | ~0.95 | t | ~7.5 | 3H |

Table 3: Predicted ¹³C NMR Data for cis-4-Heptenal and this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) for cis-4-Heptenal | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity in ¹³C NMR of this compound |

| C1 | ~202.5 | ~202.4 | s |

| C2 | ~43.8 | ~43.5 | t |

| C3 | ~22.0 | ~21.9 | s |

| C4 | ~128.8 | ~128.7 | s |

| C5 | ~129.5 | ~129.4 | s |

| C6 | ~20.6 | ~20.5 | s |

| C7 | ~14.2 | ~14.1 | s |

Experimental Protocols

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization (e.g., exponential multiplication) to improve sensitivity or resolution.

-

Carefully phase and baseline correct the spectrum.

-

Integrate all signals and determine the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Visualizations

The following diagrams illustrate the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

Caption: Experimental workflow for NMR-based structural confirmation.

Caption: Logical flow for interpreting NMR spectra of this compound.

Conclusion

The structural confirmation of this compound can be unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key diagnostic features in the ¹H NMR spectrum are the disappearance of the signal for the protons at the C2 position, the characteristic chemical shift and multiplicity of the aldehydic proton, and a vicinal coupling constant of approximately 10 Hz between the olefinic protons, which is indicative of a cis-configuration. In the ¹³C NMR spectrum, the presence of a triplet for the C2 carbon further confirms deuteration at this position. By following the detailed experimental protocols and comparing the acquired data with the predicted values presented in this guide, researchers can confidently verify the structure and stereochemistry of this compound.

References

An In-depth Technical Guide to the Physical Properties of Deuterated Heptenal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuteration in Drug Development

Deuterated compounds, where hydrogen atoms are strategically replaced with their heavier isotope, deuterium, are of significant interest in pharmaceutical research.[1][2][3] This isotopic substitution can profoundly influence a molecule's metabolic fate due to the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile by extending its half-life, increasing overall exposure, and reducing the formation of toxic metabolites. Understanding the physical properties of deuterated compounds is a critical first step in their development as potential therapeutic agents.

Data Presentation: Physical Properties

The following tables summarize the available quantitative data for deuterated heptanal and non-deuterated heptenal isomers.

Table 1: Physical Properties of Deuterated Heptanal (Heptanal-d14)

| Property | Value | Reference(s) |

| Molecular Formula | C₇D₁₄O | |

| Molecular Weight | 128.27 g/mol | |

| Isotopic Purity | ≥98 atom % D | |

| Assay | ≥96% (CP) | |

| Form | Liquid | |

| Flash Point | 35 °C (closed cup) |

Table 2: Physical Properties of Non-Deuterated Heptenal Isomers

| Property | (E)-2-Heptenal | cis-4-Heptenal | Reference(s) |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol | |

| Boiling Point | 165-167 °C @ 760 mmHg | 57-59 °C @ 21 mmHg | |

| Density | 0.857-0.863 g/cm³ @ 25 °C | 0.850 g/cm³ | |

| Refractive Index | 1.428-1.434 @ 20 °C | 1.430 | |

| Appearance | Colorless clear liquid | Colorless to light yellow liquid |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a liquid aldehyde like deuterated heptenal are outlined below.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology: Distillation

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with the deuterated heptenal sample and a few boiling chips to ensure smooth boiling.

-

Heating: The heating mantle is turned on, and the temperature is gradually increased.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.

Determination of Density

Objective: To measure the mass per unit volume of the liquid.

Methodology: Pycnometry

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.

-

Calibration: The pycnometer is cleaned, dried, and its empty weight is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the deuterated heptenal sample at the same temperature.

-

Weighing: The mass of the filled pycnometer is accurately measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology: Refractometry

-

Apparatus: An Abbe refractometer is used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the deuterated heptenal sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the position and extent of deuteration.

Methodology:

-

Sample Preparation: A small amount of the deuterated heptenal is dissolved in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent (for ¹H and ¹³C NMR) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the absence or significant reduction of signals at specific chemical shifts will confirm deuteration. For ²H NMR, the presence of signals will confirm the location of deuterium atoms.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure and the isotopic purity.

b. Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion.

-

Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the deuterated compound. The isotopic distribution pattern can be used to calculate the level of deuterium incorporation.

c. Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

-

Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The sample is placed in an IR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The presence of a strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of a saturated aldehyde. The C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2720 and 2820 cm⁻¹ for the aldehydic C-H).

Mandatory Visualizations

Caption: Experimental workflow for determining the physical and spectroscopic properties of deuterated heptenal.

Caption: The kinetic isotope effect in drug metabolism.

References

A Technical Guide to cis-4-Heptenal-D2 for Researchers and Drug Development Professionals

An In-depth Review of its Core Applications as a Deuterated Internal Standard in Quantitative Analysis

This technical guide provides a comprehensive overview of cis-4-Heptenal-D2, a deuterated analog of the volatile aldehyde cis-4-Heptenal. Primarily utilized as an internal standard, this document details its application in analytical methodologies, particularly in mass spectrometry-based quantification. It is intended for researchers, scientists, and drug development professionals who require accurate and precise measurement of volatile aldehydes in various matrices. This guide covers commercial availability, detailed experimental protocols for its use, and the underlying principles of stable isotope dilution analysis.

Introduction to cis-4-Heptenal and its Deuterated Analog

cis-4-Heptenal is a volatile unsaturated aldehyde that is a known product of the oxidation of polyunsaturated fatty acids. It is found in a variety of foods and beverages and is often associated with specific flavor and aroma profiles.[1][2] In the context of biomedical research, cis-4-Heptenal is a marker of lipid peroxidation and oxidative stress, processes implicated in a wide range of diseases.[3]

This compound is a stable isotope-labeled version of cis-4-Heptenal, where two hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[4] The near-identical physicochemical properties to its unlabeled counterpart ensure that it behaves similarly during sample preparation and analysis, while its distinct mass allows for its differentiation by the mass spectrometer.

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. Researchers can source this compound from the following vendors:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |

| Santa Cruz Biotechnology | This compound | 1335436-36-6 | C₇H₁₀D₂O | 114.18 |

| Benchchem | This compound | 1335436-36-6 | C H₁₀D₂O | 114.18 |

| LGC Standards | This compound | 1335436-36-6 | C H₁₀D₂O | 114.18 |

Note: Please refer to the suppliers' websites for the most current product information, availability, and pricing.

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in stable isotope dilution analysis (SIDA), most commonly coupled with gas chromatography-mass spectrometry (GC/MS). This technique is considered the gold standard for accurate quantification of analytes in complex matrices.

Principle of Stable Isotope Dilution Analysis

SIDA involves adding a known amount of a stable isotope-labeled analog of the analyte of interest to the sample at the beginning of the analytical workflow. The isotopically labeled internal standard (in this case, this compound) acts as a surrogate for the endogenous analyte (cis-4-Heptenal). Because they are chemically identical, both compounds experience the same losses during sample extraction, derivatization, and injection. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.

The principle of internal standard correction in GC/MS analysis.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard for the quantification of volatile aldehydes.

Preparation of Stock and Working Solutions

Proper preparation of standard solutions is critical for accurate quantification.

-

Primary Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 10 mL of a suitable organic solvent such as methanol or acetonitrile in a class A volumetric flask.

-

Store the stock solution in an amber vial at -20°C to prevent degradation.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to achieve the desired concentration range for spiking. A typical concentration for a spiking solution is 10 µg/mL.

-

| Solution Type | Recommended Concentration | Preparation Solvent | Storage Conditions |

| Primary Stock Solution | 1000 µg/mL | Methanol or Acetonitrile | -20°C, Amber vial |

| Working Spiking Solution | 1-10 µg/mL | Methanol or Acetonitrile | -20°C, Amber vial |

Sample Preparation and Extraction

The following is a general protocol for the analysis of volatile aldehydes in a biological matrix (e.g., plasma or tissue homogenate) or a food matrix.

-

Sample Aliquoting: Aliquot a precise amount of the sample (e.g., 100 µL of plasma or 1 g of homogenized food sample) into a suitable vial.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working spiking solution to the sample.

-

Derivatization (Optional but Recommended): To improve chromatographic properties and detection sensitivity, aldehydes can be derivatized. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Add a solution of PFBHA (e.g., 10 mg/mL in water or methanol) to the sample.

-

Incubation: Vortex the sample and incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to facilitate the derivatization reaction.

-

Extraction: Extract the derivatized aldehydes using a suitable technique such as liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase microextraction (SPME).

Experimental workflow for quantifying aldehydes using an internal standard.

GC/MS Analysis

The extracted and derivatized samples are then analyzed by GC/MS.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 240°C at 10°C/min, and held for 5 minutes. (This is an example program and should be optimized for the specific aldehydes of interest).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the analyte and the internal standard.

-

| Parameter | Typical Setting |

| GC | |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column Type | DB-5ms or equivalent |

| MS | |

| Ionization | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Biological Significance and Signaling Pathways

While the primary application of this compound is in analytical chemistry, the biological relevance of its non-deuterated counterpart, cis-4-Heptenal, is an area of active research.

Role in Lipid Peroxidation and Oxidative Stress

cis-4-Heptenal is a product of the oxidation of n-3 and n-6 polyunsaturated fatty acids. Its presence in biological systems is an indicator of lipid peroxidation, a key process in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Formation of cis-4-Heptenal from lipid peroxidation.

Potential Signaling Roles

The specific signaling pathways modulated by cis-4-Heptenal are not as well-defined as those of other reactive aldehydes like 4-hydroxynonenal (4-HNE). However, as a reactive aldehyde, it is plausible that cis-4-Heptenal can form adducts with proteins and DNA, thereby impacting cellular signaling. It may potentially modulate pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways, similar to other lipid peroxidation products. Further research is needed to elucidate the specific biological functions and signaling roles of cis-4-Heptenal.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals who require accurate and reliable quantification of volatile aldehydes. Its use as an internal standard in stable isotope dilution analysis, particularly with GC/MS, provides a robust methodology for studying lipid peroxidation and oxidative stress. While the direct biological signaling roles of cis-4-Heptenal are still under investigation, its quantification provides valuable insights into the biochemical processes associated with a wide range of diseases. The detailed protocols and principles outlined in this guide serve as a valuable resource for the effective application of this compound in a research setting.

References

The Biological Significance of cis-4-Heptenal-D2 in Lipid Peroxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a key process in cellular injury and oxidative stress, generates a complex array of reactive aldehydes. Among these is cis-4-Heptenal, a volatile organic compound arising from the oxidation of omega-3 and omega-6 polyunsaturated fatty acids. While less studied than other aldehydes like 4-hydroxynonenal (4-HNE), cis-4-Heptenal is an important biomarker for lipid peroxidation. The development of its deuterated isotopologue, cis-4-Heptenal-D2, has been pivotal in enabling precise and accurate quantification in biological and food matrices. This technical guide delves into the core biological significance of this compound, primarily as an indispensable tool in lipid peroxidation research. It will cover its formation, its role in analytical methodologies, and its inferred biological effects based on the known reactivity of similar aldehydes. This guide will also provide detailed experimental protocols and explore the potential modulation of key signaling pathways involved in oxidative stress and inflammation.

Introduction to Lipid Peroxidation and cis-4-Heptenal

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes. This process is initiated by reactive oxygen species (ROS) and results in the formation of a variety of secondary products, including reactive aldehydes. These aldehydes are highly reactive and can form adducts with proteins, DNA, and other cellular macromolecules, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1]

Cis-4-Heptenal is a seven-carbon aldehyde that is a notable product of the peroxidation of both omega-3 and omega-6 PUFAs.[1] Its presence in biological samples is an indicator of lipid peroxidation and oxidative stress.

The Role of this compound in Research

The primary and most critical role of this compound in the study of lipid peroxidation is as an internal standard for stable isotope dilution mass spectrometry (SID-MS).[1] This analytical technique offers high precision and accuracy for the quantification of endogenous (non-deuterated) cis-4-Heptenal.[2] The deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, it is possible to correct for any loss of the analyte during sample preparation and for matrix effects during analysis, thereby ensuring highly reliable quantitative results.[2]

The Kinetic Isotope Effect: A Potential for Direct Biological Significance

While primarily used as an analytical tool, the deuteration of molecules can have direct biological consequences due to the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium, a heavier isotope, can slow down the rate of chemical reactions in which the cleavage of the carbon-hydrogen bond is the rate-limiting step. In the context of drug metabolism, deuteration has been shown to slow the breakdown of compounds, potentially increasing their half-life and therapeutic efficacy.

For cis-4-Heptenal, deuteration could theoretically slow its metabolic degradation by enzymes such as aldehyde dehydrogenases. This would lead to a longer intracellular half-life, potentially amplifying its biological effects on signaling pathways. However, it is crucial to note that direct experimental evidence for the biological effects of this compound itself is currently limited, and this remains an area for future research.

Quantitative Data

Direct quantitative data on the biological effects of cis-4-Heptenal is scarce in publicly available literature. However, we can present illustrative data based on studies of the well-characterized lipid peroxidation product, 4-hydroxynonenal (4-HNE), which is structurally and functionally similar to cis-4-Heptenal. These tables are intended to provide a framework for the types of quantitative analysis that are crucial in this field of research.

Table 1: Illustrative Dose-Dependent Cytotoxicity of a Reactive Aldehyde (based on 4-HNE data)

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 4.2 |

| 10 | 85 | ± 5.1 |

| 25 | 62 | ± 6.3 |

| 50 | 41 | ± 5.8 |

| 100 | 18 | ± 3.9 |

Table 2: Illustrative Fold-Change in Nrf2 and NF-κB Reporter Gene Activity (based on 4-HNE data)

| Treatment | Nrf2 Activation (Fold Change) | NF-κB Inhibition (Fold Change) |

| Control | 1.0 | 1.0 |

| Aldehyde (10 µM) | 2.5 | 0.8 |

| Aldehyde (25 µM) | 4.8 | 0.5 |

| Aldehyde (50 µM) | 6.2 | 0.3 |

Experimental Protocols

Quantification of cis-4-Heptenal using this compound by GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of cis-4-Heptenal in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

-

cis-4-Heptenal

-

This compound

-

Methanol (GC grade)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

Procedure:

-

Sample Preparation: Homogenize 1 gram of the biological sample.

-

Internal Standard Spiking: Add a known amount of this compound solution in methanol to the homogenized sample.

-

Derivatization: Add a solution of PFBHA in methanol to the sample. Vortex and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivatives of the aldehydes.

-

Extraction: After cooling, add ethyl acetate and anhydrous sodium sulfate. Vortex vigorously to extract the derivatives.

-

Analysis: Centrifuge the sample and inject the supernatant into a gas chromatograph-mass spectrometer (GC-MS).

-

Quantification: Monitor the characteristic ions for the derivatives of both cis-4-Heptenal and this compound. The concentration of cis-4-Heptenal in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of cis-4-Heptenal on a cultured cell line.

Materials:

-

Cell line of interest (e.g., HepG2, SH-SY5Y)

-

Cell culture medium

-

cis-4-Heptenal

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of cis-4-Heptenal in the cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve cis-4-Heptenal).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nrf2/ARE Reporter Assay

This protocol describes a method to determine if cis-4-Heptenal can activate the Nrf2 antioxidant response pathway.

Materials:

-

A cell line stably or transiently transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).

-

cis-4-Heptenal

-

Luciferase assay reagent

Procedure:

-

Cell Seeding and Treatment: Seed the reporter cell line in a 96-well plate and treat with various concentrations of cis-4-Heptenal as described in the cell viability assay protocol. Include a known Nrf2 activator as a positive control.

-

Incubation: Incubate for a suitable period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer. The fold activation is calculated by normalizing the luminescence of treated cells to that of vehicle-treated control cells.

Signaling Pathways and Visualizations

Reactive aldehydes, including likely cis-4-Heptenal, are known to be electrophilic and can react with nucleophilic residues on proteins, thereby modulating their function and affecting cellular signaling. Two key pathways that are sensitive to redox status and aldehyde adduction are the Nrf2 and NF-κB pathways.

Nrf2 Activation Pathway

The Nrf2 pathway is a primary cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Electrophiles, such as reactive aldehydes, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

Caption: Proposed activation of the Nrf2 pathway by cis-4-Heptenal.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Reactive aldehydes can have a dual role in this pathway, sometimes activating it at low concentrations and inhibiting it at higher concentrations by modifying key signaling proteins.

Caption: Potential modulation of the NF-κB pathway by cis-4-Heptenal.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biological effects of cis-4-Heptenal.

Caption: General experimental workflow for studying cis-4-Heptenal.

Conclusion

This compound is a crucial tool for researchers investigating lipid peroxidation. Its primary significance lies in its role as an internal standard, enabling the accurate quantification of its non-deuterated counterpart, a key biomarker of oxidative stress. While direct evidence for the biological activity of this compound is limited, the kinetic isotope effect suggests that its deuteration could potentially modulate its metabolic stability and, consequently, its biological impact. Based on the well-established roles of similar aldehydes, it is highly plausible that cis-4-Heptenal can form protein adducts, leading to the modulation of important cellular signaling pathways such as Nrf2 and NF-κB. Further research is warranted to elucidate the specific biological functions of both cis-4-Heptenal and its deuterated form, which will be greatly facilitated by the analytical methods that this compound makes possible. This will ultimately contribute to a better understanding of the role of lipid peroxidation in health and disease and may lead to the development of new therapeutic strategies.

References

An In-depth Technical Guide to the Molecular Weight and Formula of cis-4-Heptenal-D2

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the molecular formula and molecular weight of cis-4-Heptenal and its deuterated analog, cis-4-Heptenal-D2. The inclusion of deuterium isotopes is a critical technique in various research applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in mass spectrometry.

Molecular Formula and Weight

The introduction of two deuterium atoms into the cis-4-Heptenal structure results in a corresponding increase in its molecular weight. The fundamental properties of both the unlabeled and deuterated compounds are summarized below.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| cis-4-Heptenal | C₇H₁₂O | 112.17 | 112.0888 |

| This compound | C₇H₁₀D₂O | 114.18 | 114.1013 |

Data sourced from various chemical suppliers and databases.[1][2][3][4][5]

Methodology for Molecular Weight Calculation

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The calculation for this compound involves substituting the atomic mass of two protium (¹H) atoms with that of two deuterium (²H or D) atoms.

Step 1: Determine the molecular formula of the parent compound. The molecular formula for cis-4-Heptenal is C₇H₁₂O.

Step 2: Identify the isotopic substitution. The "-D2" designation indicates that two hydrogen atoms have been replaced by deuterium atoms. The systematic name for the isotopologue, (Z)-4,5-dideuteriohept-4-enal, specifies that the deuterium atoms are located at the 4th and 5th positions on the carbon chain, replacing the hydrogens attached to the double-bonded carbons. The molecular formula is therefore C₇H₁₀D₂O.

Step 3: Utilize the atomic weights of the elements and isotopes.

-

Atomic weight of Carbon (C): ~12.011 u

-

Atomic weight of Hydrogen (H): ~1.008 u

-

Atomic weight of Oxygen (O): ~15.999 u

-

Atomic weight of Deuterium (D): ~2.014 u

Step 4: Calculate the molecular weight.

-

For cis-4-Heptenal (C₇H₁₂O): (7 * 12.011) + (12 * 1.008) + (1 * 15.999) = 84.077 + 12.096 + 15.999 = 112.172 g/mol

-

For this compound (C₇H₁₀D₂O): (7 * 12.011) + (10 * 1.008) + (2 * 2.014) + (1 * 15.999) = 84.077 + 10.080 + 4.028 + 15.999 = 114.184 g/mol

The calculated molecular weights are consistent with the values provided in chemical supplier databases.

Logical Relationship Diagram

The following diagram illustrates the process of isotopic substitution to generate this compound from its non-deuterated precursor.

Note on Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight and formula is based on fundamental chemical principles and does not involve biological signaling pathways. The experimental verification of these values typically relies on analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. A detailed protocol for the chemical synthesis of this compound would be specific to the chosen synthetic route and is beyond the scope of this guide, which focuses on the core physicochemical properties of the molecule.

References

Methodological & Application

Application Note: Quantification of cis-4-Heptenal in Complex Matrices Using cis-4-Heptenal-D2 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-4-Heptenal is a volatile unsaturated aldehyde that is a significant flavor and aroma compound found in various food products, including dairy and seafood.[1] It is often associated with the oxidation of lipids and can contribute to off-flavors.[1] Accurate quantification of cis-4-Heptenal is crucial for quality control in the food industry and for studying lipid peroxidation in biological systems.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like cis-4-Heptenal.[2] However, the accuracy of GC-MS quantification can be affected by sample matrix effects and variations in sample preparation and injection volume.[2] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard for precise quantification by mass spectrometry. A deuterated internal standard, like cis-4-Heptenal-D2, is chemically and physically almost identical to the target analyte, ensuring it behaves similarly during extraction and chromatography, thus providing the most accurate correction for experimental variations.

This application note provides a detailed protocol for the quantification of cis--4-Heptenal in complex matrices using this compound as an internal standard with GC-MS analysis. The method involves a derivatization step to improve the stability and chromatographic properties of the aldehyde.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Materials and Reagents

-

cis-4-Heptenal (≥98%)

-

This compound (deuterated analog)

-

Methanol (LC-MS grade)

-

Ethyl acetate (ACS grade)

-

Anhydrous sodium sulfate

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Reagent-grade water

2. Standard and Sample Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol to prepare the analyte stock solution.

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.

-

3. Sample Preparation and Derivatization

-

Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass vial.

-

Add 50 µL of the 10 µg/mL internal standard spiking solution (this compound) to the sample.

-

Add 1 mL of a 10 mg/mL PFBHA solution in methanol.

-

Vortex the vial for 1 minute and incubate at 60°C for 30 minutes to facilitate the derivatization reaction.

-

After incubation, allow the sample to cool to room temperature.

-

Add 2 mL of ethyl acetate and 1 g of anhydrous sodium sulfate.

-

Vortex vigorously for 2 minutes to extract the PFBHA derivatives.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.

4. GC-MS Analysis

The extracted analytes are analyzed using a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Inlet Mode: Splitless.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and the internal standard.

-

Data Presentation

The analytical method was validated for its linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Method Validation Parameters for Aldehyde Quantification using this compound as an Internal Standard

| Analyte | Linearity (R²) | Average Recovery (%) | Precision (%RSD, n=6) |

| cis-4-Heptenal | >0.999 | 98.5 | < 5% |

Data is representative and compiled from validation guides.

Table 2: Comparison of Potential Internal Standards for cis-4-Heptenal Analysis

| Internal Standard | Linearity (R²) | Average Recovery (%) | Precision (%RSD, n=6) | Comments |

| This compound (SIL-IS) | >0.999 | 98.5 | < 5% | Excellent linearity and precision; co-elutes with the analyte, providing superior correction for matrix effects. |

| trans-2-Heptenal | >0.997 | 92.1 | < 10% | Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte. |

| 2-Octenal | >0.995 | 88.7 | < 15% | Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery. |

SIL-IS: Stable Isotope-Labeled Internal Standard

Mandatory Visualization

Caption: Experimental workflow for the quantification of cis-4-Heptenal.

Caption: Principle of internal standard correction in GC/MS analysis.

References

Application Notes and Protocols for the Quantification of cis-4-Heptenal via Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal is a volatile unsaturated aldehyde recognized as a significant flavor and aroma compound in various food products, including dairy and seafood.[1] It is often associated with lipid oxidation and can contribute to off-flavors.[1] Accurate quantification of cis-4-Heptenal is critical for quality control in the food industry and for research into lipid peroxidation in biological systems.[1]

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the precise and accurate quantification of volatile compounds like cis-4-Heptenal.[2] This technique utilizes a stable isotope-labeled (SIL) internal standard, such as cis-4-Heptenal-d2, which is chemically and physically almost identical to the analyte.[3] This similarity allows it to effectively correct for variations during sample preparation, extraction, and instrumental analysis, thereby mitigating matrix effects and improving data reliability. This document provides detailed protocols for the quantification of cis-4-Heptenal in various matrices using gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution.

Principle of Isotope Dilution Mass Spectrometry

In this method, a known quantity of a stable isotope-labeled internal standard (this compound) is added to the sample at the beginning of the analytical process. The endogenous, non-labeled ("light") cis-4-Heptenal and the labeled ("heavy") internal standard are then co-extracted, derivatized, and analyzed by GC-MS. Because the SIL internal standard behaves nearly identically to the analyte during sample processing, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The concentration of the endogenous cis-4-Heptenal is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of volatile aldehydes in biological and food matrices.

Materials and Reagents

-

cis-4-Heptenal (≥98% purity)

-

This compound (or other deuterated analog, ≥98% purity, isotopic purity ≥99%)

-

Methanol (GC grade)

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Ethyl acetate (GC grade)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Anhydrous sodium sulfate

-

Purified water (e.g., Milli-Q)

-

Sample matrix (e.g., plasma, edible oil, food homogenate)

Preparation of Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol to prepare the analyte stock solution.

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Spiking Solution (e.g., 10 µg/mL):

-

Dilute the IS primary stock solution with methanol to a suitable final concentration. The concentration should be chosen to be within the expected concentration range of the native analyte in the samples.

-

Sample Preparation and Extraction

Due to the reactive and volatile nature of aldehydes, derivatization with PFBHA is often employed to improve stability and chromatographic performance.

-

To 100 µL of the liquid sample (e.g., plasma), add 10 µL of the internal standard spiking solution.

-

Add 10 µL of a 10 mg/mL PFBHA solution in water.

-

Vortex the sample for 30 seconds.

-

Incubate at 60°C for 30 minutes to facilitate the derivatization reaction, forming a PFB-oxime derivative.

-

Perform liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean GC vial for analysis.

-

Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL glass vial.

-

Add 50 µL of the internal standard spiking solution.

-

Add 1 mL of a 10 mg/mL PFBHA solution in methanol.

-

Vortex the vial for 1 minute and incubate at 60°C for 30 minutes.

-

Perform headspace solid-phase microextraction (HS-SPME) using a PDMS/DVB fiber at 40°C for 30 minutes.

-

Desorb the fiber in the GC inlet at 250°C for 2 minutes for analysis.

-

Accurately weigh approximately 0.1 g of the oil sample into a glass vial.

-

Add a known amount of the internal standard.

-

Add 1 mL of hexane and vortex to dissolve the oil.

-

Proceed with derivatization as described for the liquid matrix or utilize HS-SPME for extraction.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required for specific instruments and matrices.

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

-

Injector: Splitless mode, 250°C

-

Oven Temperature Program:

-

Initial temperature: 50-60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Final hold: 5 minutes at 280°C

-

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and the internal standard. For GC-MS/MS, Multiple Reaction Monitoring (MRM) would be used for enhanced selectivity.

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of known standards. The concentration of cis-4-Heptenal in the samples is then calculated from this curve.

Table 1: Hypothetical Performance Data for Internal Standard Selection

The following table presents hypothetical but realistic performance data from a validation experiment, illustrating the expected outcomes when comparing an ideal SIL-IS with a structural analogue.

| Internal Standard | Linearity (R²) | Average Recovery (%) | Precision (%RSD, n=6) | Comments |

| cis-4-Heptenal-d'n' (SIL-IS) | >0.999 | 98.5 | < 5% | Excellent linearity and precision; co-elutes with the analyte, providing superior correction for matrix effects. |

| trans-2-Heptenal | >0.997 | 92.1 | < 10% | Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte. |

| 2-Octenal | >0.995 | 88.7 | < 15% | Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery. |

Table 2: Illustrative Quantitative Data from a Spiked Edible Oil Sample

This table shows simulated results from three independent laboratories to demonstrate the expected accuracy and precision of the SIDA-GC-MS method.

| Laboratory | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | Coefficient of Variation (CV, %) |

| Lab 1 | 50.0 | 49.5 | 99.0 | 4.2 |

| Lab 2 | 50.0 | 51.0 | 102.0 | 5.1 |

| Lab 3 | 50.0 | 48.8 | 97.6 | 4.8 |

| Inter-laboratory | 50.0 | 49.8 | 99.5 | 4.7 |

These simulated results demonstrate the high accuracy (recoveries close to 100%) and precision (low coefficient of variation) that can be expected from a robust SIDA-GC-MS method for cis-4-Heptenal quantification.

Visualizations

Caption: Experimental workflow for cis-4-Heptenal quantification.

Caption: Formation of cis-4-Heptenal via lipid peroxidation.

References

Application Note: High-Throughput Quantification of cis-4-Heptenal in Complex Matrices using cis-4-Heptenal-D2 as an Internal Standard by GC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract